molecular formula C15H12N4O2 B12141164 N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]-2-hydroxybenzohydrazide

N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]-2-hydroxybenzohydrazide

Cat. No.: B12141164
M. Wt: 280.28 g/mol
InChI Key: SCYDQYGPLMLJPQ-UHFFFAOYSA-N
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Description

N’-[(1Z)-3-amino-1H-isoindol-1-ylidene]-2-hydroxybenzohydrazide is a chemical compound with the molecular formula C15H12N4O and a molecular weight of 264.29 g/mol This compound is known for its unique structure, which includes an isoindole ring and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-3-amino-1H-isoindol-1-ylidene]-2-hydroxybenzohydrazide typically involves the reaction of 3-amino-1H-isoindole with 2-hydroxybenzohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the reaction . The reaction mixture is heated under reflux for several hours until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for N’-[(1Z)-3-amino-1H-isoindol-1-ylidene]-2-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-3-amino-1H-isoindol-1-ylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzohydrazide moiety can be replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding quinone derivative, while reduction could produce a hydrazine derivative.

Scientific Research Applications

N’-[(1Z)-3-amino-1H-isoindol-1-ylidene]-2-hydroxybenzohydrazide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of N’-[(1Z)-3-amino-1H-isoindol-1-ylidene]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1Z)-3-amino-1H-isoindol-1-ylidene]-2-hydroxybenzohydrazide is unique due to the presence of both an isoindole ring and a benzohydrazide moiety, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

N-[(3-amino-2H-isoindol-1-yl)imino]-2-hydroxybenzamide

InChI

InChI=1S/C15H12N4O2/c16-13-9-5-1-2-6-10(9)14(17-13)18-19-15(21)11-7-3-4-8-12(11)20/h1-8,17,20H,16H2

InChI Key

SCYDQYGPLMLJPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N=NC2=C3C=CC=CC3=C(N2)N)O

Origin of Product

United States

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